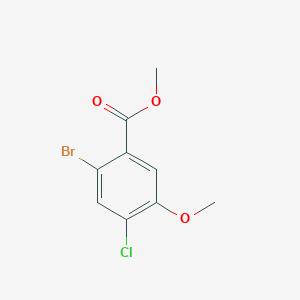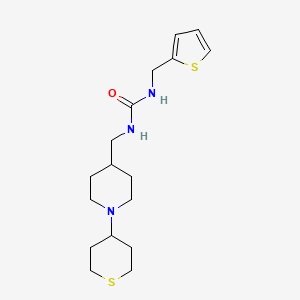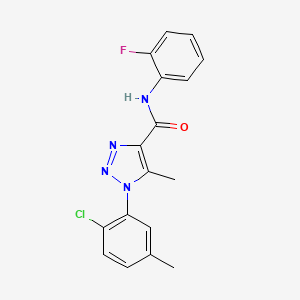
Methyl 2-bromo-4-chloro-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-4-chloro-5-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-chloro-5-methoxybenzoate can be synthesized through the bromination of methyl 4-chloro-3-methoxybenzoate. The reaction involves the addition of bromine to a suspension of methyl 4-chloro-3-methoxybenzoate in acetic acid and water. The mixture is heated to 60°C for one hour to complete the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, concentration, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions with the use of catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or carboxylic acids .
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-chloro-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the chlorine atom.
Methyl 5-bromo-4-chloro-2-methoxybenzoate: Similar structure but with different positions of the substituents.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a fluorine atom instead of a methoxy group .
Uniqueness
Methyl 2-bromo-4-chloro-5-methoxybenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of properties that can be exploited in various applications .
Propiedades
IUPAC Name |
methyl 2-bromo-4-chloro-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNILIIYCYTKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6-Diamino-8-(diethylamino)-2-ethyl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2476059.png)
![3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2476060.png)
![4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine](/img/structure/B2476061.png)
![6-chloro-N-[4-hydroxy-1-(methylsulfanyl)butan-2-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2476063.png)
![2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2476064.png)

![(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine](/img/structure/B2476068.png)
![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)
![1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B2476073.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)
